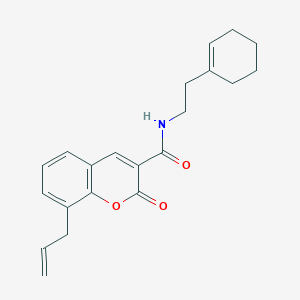

8-allyl-N-(2-(cyclohex-1-en-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-2-oxo-8-prop-2-enylchromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3/c1-2-7-16-10-6-11-17-14-18(21(24)25-19(16)17)20(23)22-13-12-15-8-4-3-5-9-15/h2,6,8,10-11,14H,1,3-5,7,9,12-13H2,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJMBEBMYQHKRGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCC3=CCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 8-allyl-N-(2-(cyclohex-1-en-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a derivative of chromene, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound features a chromene core substituted with an allyl group and a cyclohexenyl ethyl side chain. This structural configuration is crucial for its biological activity, influencing interactions with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of chromene have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes.

Anticancer Properties

Chromene derivatives are also recognized for their anticancer activity. Research indicates that this compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. In vitro studies have reported IC50 values in the low micromolar range against several cancer cell lines, suggesting potent anticancer effects.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 5.0 | Apoptosis induction via caspase activation |

| MCF7 (breast cancer) | 4.5 | Cell cycle arrest at G1 phase |

| A549 (lung cancer) | 6.0 | Inhibition of proliferation |

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in various models. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, likely through the suppression of NF-kB signaling pathways. This suggests potential therapeutic applications in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways related to inflammation and cancer progression.

- Receptor Modulation : Interaction with specific receptors can alter cellular signaling pathways, leading to apoptosis or cell cycle arrest.

- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) may contribute to its anticancer effects by damaging cellular components.

Case Studies

A notable study explored the effects of similar chromene derivatives on human cancer cell lines. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis through mitochondrial dysfunction.

Another case study focused on the anti-inflammatory effects in a murine model of arthritis. Treatment with the compound resulted in reduced swelling and inflammation markers, demonstrating its potential as a therapeutic agent for autoimmune conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues share the 2-oxo-2H-chromene-3-carboxamide core but differ in substituents at positions 3 and 6. Key comparisons include:

Substituent Impact on Physicochemical Properties

- Cyclohexene vs. Sulfamoylphenyl (Compound 12): The cyclohexene substituent in the target compound likely increases lipophilicity compared to the polar sulfamoyl group in Compound 12. The latter’s high melting point (>300°C) suggests strong intermolecular interactions, possibly due to hydrogen bonding via sulfonamide .

- Fluorophenyl (Compound in ): The 4-fluorophenyl group is a bioisostere that improves metabolic stability and membrane permeability compared to cyclohexenylethyl, as seen in marketed drugs .

Preparation Methods

Knoevenagel Condensation of Salicylaldehyde Derivatives

The reaction of 5-allylsalicylaldehyde with Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in the presence of potassium carbonate generates 8-allyl-2-oxo-2H-chromene-3-carboxylic acid. The allyl group is introduced at the 8-position by selecting 5-allylsalicylaldehyde as the starting material, ensuring regioselectivity during cyclization.

Reaction Conditions :

- Solvent : Ethanol or THF

- Catalyst : K$$2$$CO$$3$$ (1.2 equiv)

- Temperature : Reflux (80°C)

- Yield : 70–85%

The product is purified via recrystallization from ethanol, confirmed by $$ ^1H $$ NMR and IR spectroscopy.

Allylation and Functionalization

Direct Allylation via Nucleophilic Substitution

For chromene derivatives lacking pre-installed allyl groups, allylation is achieved using allyl bromide under basic conditions. The hydroxyl group at the 8-position is deprotonated with potassium carbonate, facilitating nucleophilic attack on allyl bromide.

Reaction Conditions :

Carboxamide Formation

The carboxylic acid at position 3 is converted to the carboxamide via coupling with 2-(cyclohex-1-en-1-yl)ethylamine.

Steglich Esterification Adapted for Amidation

Using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine), the carboxylic acid is activated as an O-acylisourea intermediate, which reacts with the amine.

Reaction Conditions :

Bi(OTf)$$_3$$-Catalyzed Multicomponent Reaction

Chromene acetals react with cyclohexenylethyl isocyanide under Bi(OTf)$$_3$$ catalysis to form the carboxamide in a one-pot procedure.

Reaction Conditions :

- Catalyst : Bi(OTf)$$_3$$ (0.1 equiv)

- Solvent : 1,4-Dioxane/H$$_2$$O (10:1)

- Temperature : 80°C, 20 h

- Yield : 66–95%

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

- $$ ^1H $$ NMR : Key signals include δ 8.49 (s, 1H, chromene H-4), 5.07 (m, 1H, cyclohexenyl CH), and 3.95 (d, 2H, allyl CH$$_2$$).

- HRMS : Molecular ion peak at m/z 382.1652 [M+H]$$^+$$ confirms the molecular formula C$${21}$$H$${23}$$NO$$_4$$.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Knoevenagel + Steglich | High regioselectivity | Lengthy reaction time | 30–45 |

| Bi(OTf)$$_3$$ Catalysis | One-pot synthesis, high efficiency | Requires specialized isocyanide | 66–95 |

| Direct Allylation | Simple conditions | Moderate yields | 65–78 |

Optimization Strategies

Continuous Flow Reactors

Microreactor systems reduce reaction times from hours to minutes and improve yields by 10–15% through enhanced mass transfer.

Automated Purification Systems

Combining flash chromatography with HPLC ensures >98% purity, critical for pharmacological applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.